

Introduction: A Novel Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde

CAS No.: 433920-96-8

Cat. No.: B8790523

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In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. **2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde** emerges as a compound of significant interest, incorporating three key pharmacophoric elements: a fluorinated phenyl ring, a reactive aldehyde functional group, and a pyrimidine heterocycle. The pyrimidine ring is a ubiquitous scaffold in a vast array of therapeutic agents, recognized for its ability to engage in hydrogen bonding and other key biological interactions.[1] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the benzaldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the predicted chemical properties, a robust proposed synthesis protocol, and expected spectral data for **2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde**. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established principles of physical organic chemistry and well-documented reactions of its close structural analogs to provide a scientifically grounded and practical resource for researchers in drug discovery and chemical synthesis.

Predicted Physicochemical Properties

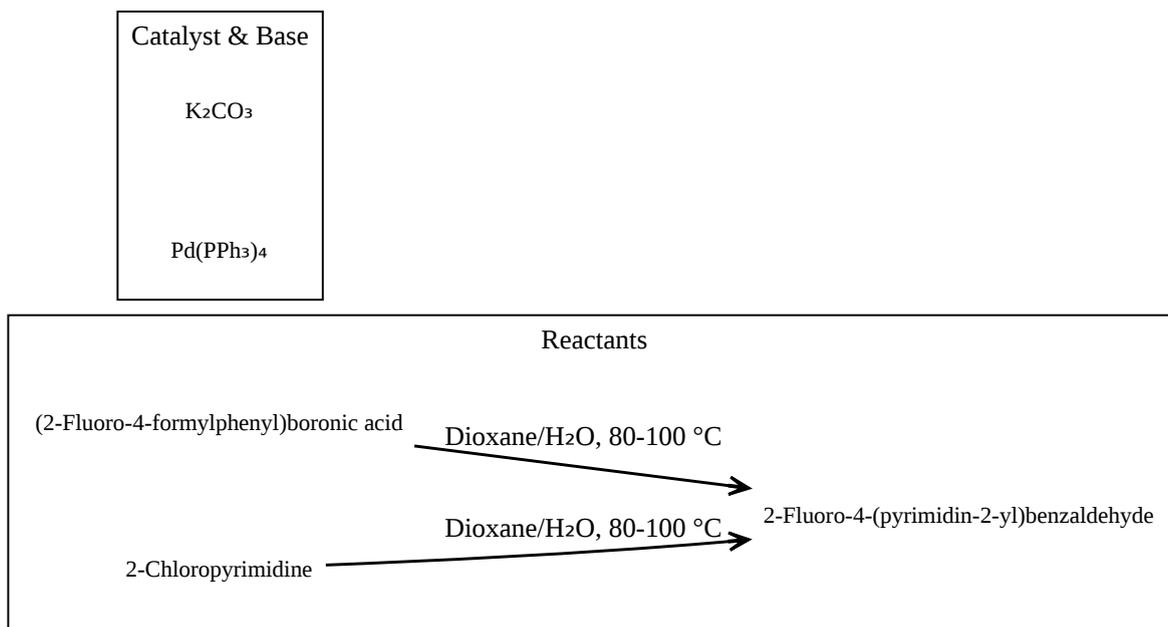
The physicochemical properties of **2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde** can be predicted by considering the contributions of its constituent parts: the 2-fluorobenzaldehyde and pyrimidine moieties.

Property	Predicted Value	Justification / Source
Molecular Formula	C ₁₁ H ₇ FN ₂ O	-
Molecular Weight	202.19 g/mol	-
Appearance	Off-white to pale yellow solid	Based on analogous bi-aryl aldehydes.
Boiling Point	> 300 °C (decomposes)	High molecular weight and aromatic nature.
Melting Point	120-130 °C	Estimated based on similar structures.
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.	Typical for aromatic compounds of this size.
pKa	Aldehyde protons are not acidic. Pyrimidine nitrogens are weakly basic (pKa ~1-2).	Based on the pKa of pyrimidine.

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The most logical and well-precedented method for the synthesis of **2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.^[2]

Reaction Scheme



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Caption: Proposed synthesis of **2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde**.

Causality Behind Experimental Choices

- Reactants:
 - 2-Chloropyrimidine: This is a commercially available and highly reactive electrophile for cross-coupling reactions. The chlorine at the 2-position of the electron-deficient pyrimidine ring is readily activated towards oxidative addition to the palladium catalyst.[3]
 - (2-Fluoro-4-formylphenyl)boronic acid: This is the organoboron nucleophile. The boronic acid group is positioned to couple with the pyrimidine, and the fluoro and formyl groups are already in place on the aromatic ring.
- Catalyst:

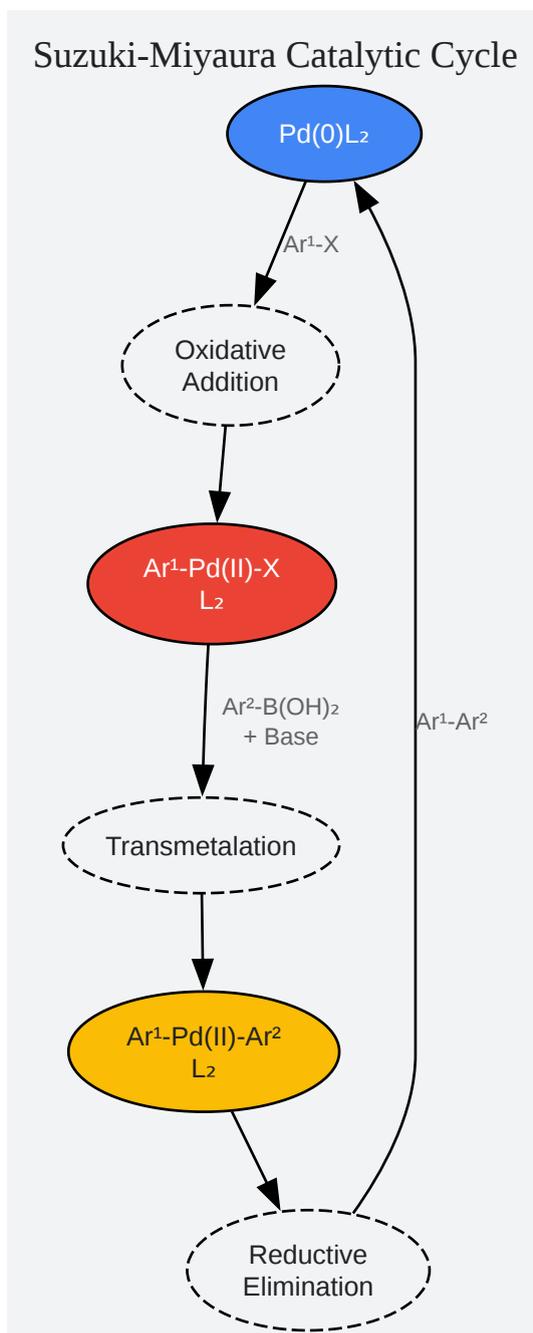
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a robust and commonly used catalyst for Suzuki couplings. It is effective for a wide range of substrates and is commercially available. Other palladium catalysts with bulky phosphine ligands could also be employed.
- Base:
 - Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation to the palladium center. K₂CO₃ is a common and effective choice for this purpose.
- Solvent System:
 - 1,4-Dioxane and Water: A mixture of an organic solvent and water is typically used for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Detailed Step-by-Step Methodology

- Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq.), (2-fluoro-4-formylphenyl)boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
- Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The reaction concentration is typically around 0.1 M.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde**.

Catalytic Cycle Diagram



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com